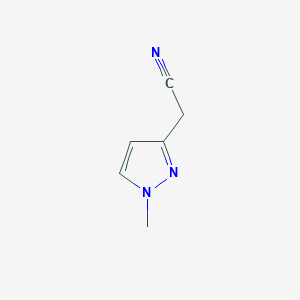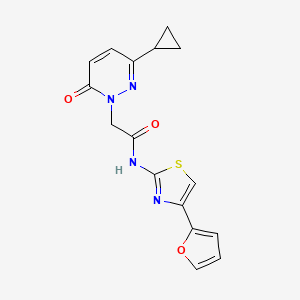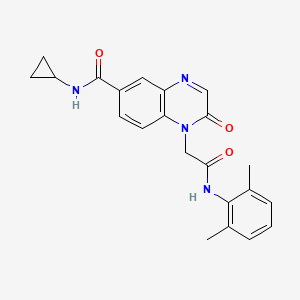
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione" is a complex organic molecule that appears to be related to a family of naphthalene and thiophene derivatives. These compounds have been studied for various properties, including fluorescence, antibacterial activity, anticonvulsant activity, and as potential logic gates in molecular electronics . The compound likely shares some structural similarities with the molecules described in the provided papers, which could suggest potential applications or properties such as those mentioned.
Synthesis Analysis
The synthesis of related naphthalene-thiophene hybrid molecules often involves multi-step reactions, including condensation, alkylation, and cyclocondensation reactions . For example, the synthesis of a naphthalene-thiophene hybrid molecule was achieved by condensation of 2-thiophenemethylamine and 2-hydroxy-1-naphthaldehyde . Similarly, piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones) were synthesized through a one-pot pseudo-four-component reaction involving 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine . These methods could potentially be adapted for the synthesis of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques and X-ray crystallography . For instance, the crystal structures of isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones were determined, providing insights into the nature of hydrogen bonds . The structure of a naphthalene-thiophene hybrid molecule was confirmed by FTIR, NMR spectrometry, and single-crystal X-ray analysis . These techniques would be essential in determining the precise molecular structure of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".
Chemical Reactions Analysis
The chemical reactivity of naphthalene and thiophene derivatives can be influenced by the presence of substituents and the overall molecular structure . For example, the addition of a metal salt to 4-((phenylimino)methyl)naphthalen-1-ol shifts the tautomeric equilibrium, affecting the molecule's reactivity . The cross-dehydrogenative thienannulation of naphtho[2,1-b]thiophene-4,5-diones is another example of a chemical reaction involving similar compounds . These reactions could provide insights into the reactivity of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene and thiophene derivatives, such as fluorescence, solubility, and biological activity, have been extensively studied . The fluorescence properties of naphthalene derivatives can be altered by the addition of ions, as seen with the isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones . Antibacterial evaluations of naphthalene derivatives have shown that some compounds exhibit significant activity against certain bacterial strains . Computational studies, including DFT calculations, have been used to predict properties such as electronic structure and molecular interactions . These studies could be relevant to understanding the properties of "1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione".
Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
Research has demonstrated the synthesis and characterization of naphthalene and thiophene derivatives with applications as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, showing potential for use in environmental monitoring and the detection of copper in various contexts (Gosavi-Mirkute et al., 2017).
Antiproliferative Activity
A study on N-(6-methoxynaphthalen-1-yl)propyl derivatives highlighted their antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy. The specific structural modifications on the piperidine ring of these compounds indicate their role in exploring sigma-subtype affinities and selectivities, which could lead to the development of new therapeutic agents (Berardi et al., 2005).
Tautomeric Equilibrium Control
Another research focus has been on controlling the tautomeric equilibrium of naphthalene derivatives by implementing a flexible piperidine ring. Such control upon protonation/deprotonation and metal salt addition provides insights into the development of responsive materials for chemical sensing and switching applications (Deneva et al., 2013).
Antifungal and Antibacterial Agents
Derivatives of naphthalene and thiophene have been synthesized and evaluated for their antifungal and antibacterial activities. Certain compounds showed potent antifungal activity, indicating their potential as leads for developing new antifungal and antibacterial drugs. This research underscores the pharmaceutical applications of naphthalene and thiophene derivatives in combating infectious diseases (Tandon et al., 2010).
Vitamin K3 Based Chemosensors
Another study explored vitamin K3 derivatives as chemosensors for nickel(II) and copper(II) metal ions. These compounds' binding selectivity and color change upon metal ion binding showcase their potential in developing metal ion sensors, contributing to environmental monitoring and the study of metal-related biological processes (Patil et al., 2017).
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-19-11-16(18-9-4-10-24-18)12-20(23)21(19)13-15-7-3-6-14-5-1-2-8-17(14)15/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTDWLTWYDPWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)


![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)




![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)
